molecular formula C63H113N11O12 B15287600 (3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Cat. No.: B15287600
M. Wt: 1216.6 g/mol
InChI Key: UBJHOSPRMSWPLT-NYFDMCAOSA-N
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Description

The compound (3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple chiral centers and extensive hydrocarbon framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the formation of the core macrocyclic structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, hydroxylation, and methylation. Each step is carefully monitored to maintain the integrity of the chiral centers.

Industrial Production Methods

Industrial production of this compound is challenging due to its complexity. It often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural verification. The scalability of the synthesis process is a significant consideration, with ongoing research aimed at optimizing yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and alkyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s properties are being explored for use in materials science and nanotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. Detailed studies using techniques such as X-ray crystallography and molecular docking are ongoing to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt
  • (-)-Carvone
  • (+)-Menthofuran

Uniqueness

What sets this compound apart from similar molecules is its highly intricate structure, which includes multiple chiral centers and a complex hydrocarbon framework

Properties

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

IUPAC Name

(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C63H113N11O12/c1-26-27-41(16)53(76)52-57(80)67-50(39(12)13)62(85)68(19)33-49(75)69(20)44(28-34(2)3)56(79)66-51(40(14)15)63(86)70(21)45(29-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(30-36(6)7)59(82)72(23)47(31-37(8)9)60(83)73(24)48(32-38(10)11)61(84)74(52)25/h26-27,34-48,50-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44-,45-,46+,47-,48+,50-,51+,52+,53+/m0/s1

InChI Key

UBJHOSPRMSWPLT-NYFDMCAOSA-N

Isomeric SMILES

C/C=C/[C@H](C)[C@H]([C@@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Canonical SMILES

CC=CC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Origin of Product

United States

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